Electronic Band Gap vs. LaPO₄
First-principles density-functional theory (DFT) calculations reveal that ScPO₄ possesses a significantly smaller electronic band gap compared to LaPO₄ [1]. The calculated band gap for ScPO₄ is 4.531 eV, whereas LaPO₄ exhibits a band gap of 5.646 eV, representing a 1.115 eV (19.7%) reduction [1]. This difference is attributed to the contribution of Sc-3d states to the conduction band minimum, as opposed to La-5d states in LaPO₄ [1]. This electronic structure distinction directly impacts the material's suitability as a host for specific luminescent activator ions, as the energy transfer pathways and potential for non-radiative relaxation differ substantially.
| Evidence Dimension | Electronic band gap (Eg) |
|---|---|
| Target Compound Data | 4.531 eV |
| Comparator Or Baseline | LaPO₄: 5.646 eV |
| Quantified Difference | ScPO₄ band gap is 1.115 eV (19.7%) narrower than LaPO₄ |
| Conditions | DFT first-principles plane-wave pseudopotential calculation |
Why This Matters
This confirms ScPO₄ offers a different electronic environment for dopant activation compared to lanthanide phosphate analogs, enabling distinct energy transfer schemes for targeted phosphor development.
- [1] M. Zhang, M.-Y. Xiong, D.-L. Wen, X. Su. (2022). First principles study on electronic structures and optical properties of LaPO₄ and ScPO₄. Journal of Atomic and Molecular Physics, 39(5), 052002. View Source
